Methyl anthranilate

説明

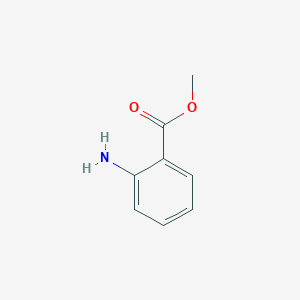

Structure

3D Structure

特性

IUPAC Name |

methyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMXMNNIEUEQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methyl anthranilate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_anthranilate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025567 | |

| Record name | Methyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl anthranilate is a clear colorless to tan liquid with an odor of grapes. Has light blue fluorescence. (NTP, 1992), Dry Powder, Liquid; Liquid; Other Solid, Solid or pale yellow liquid with blue fluorescence; Odor of orange blossoms; mp = 23.8 deg C; [Hawley] Colorless to tan liquid with a grape odor; Exhibits light blue fluorescence; Sensitive to light and air; mp = 23.9-25 deg C; [CAMEO], Solid, Colourless to pale yellow liquid or crystals with bluish fluorescence; Grape-like or orange aroma | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 2-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

493 °F at 760 mmHg (NTP, 1992), 256 °C, 238.00 to 241.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

220 °F (NTP, 1992), Above 212 °F (> 100 °C) | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 2,850 mg/L at 25 °C, Slightly soluble in water, Very soluble in ethanol, ethyl ether, Freely soluble in alcohol or ether, Soluble in fixed oils, propylene glycol, volatile oils; slightly soluble in mineral oil; insoluble in glycerol, 2.85 mg/mL at 25 °C, Soluble in oils and propylene glycol; Insoluble in glycerol; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1682 at 50 °F (NTP, 1992) - Denser than water; will sink, 1.168 at 20 °C, Density: 1.1682 g/cu cm at 10 °C, 1.161-1.169 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg], 2.71X10-2 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Methyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Pale-yellow liquid with bluish fluorescence, Colorless to pale-yellow liquid or crystals with bluish fluorescence, Colorless to pale yellow liquid or solid | |

CAS No. |

134-20-3 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981I0C1E5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 to 77 °F (NTP, 1992), 24.4 °C, 24 - 25 °C | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl Anthranilate: A Technical Guide to Natural Sources and Biosynthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl anthranilate (MA) is an aromatic ester renowned for its characteristic grape-like aroma and flavor. It is a significant component in the flavor and fragrance industries and serves as a valuable starting material for the synthesis of various pharmaceuticals and fine chemicals. Understanding its natural distribution and the biochemical pathways responsible for its formation is critical for applications ranging from natural product chemistry to metabolic engineering. This technical guide provides a comprehensive overview of the natural occurrences of this compound, details its biosynthetic pathways in both plants and engineered microorganisms, and presents detailed experimental protocols for its analysis and the characterization of its biosynthetic enzymes.

Natural Sources of this compound

This compound is a naturally occurring volatile organic compound found in a wide array of plant species, where it contributes significantly to the floral and fruity notes of their essential oils and aromas. Its most famous association is with the "foxy" scent of Concord grapes (Vitis labrusca) and its hybrids.[1] Beyond grapes, it is a key aromatic constituent in numerous flowers and fruits.[2]

The concentration of this compound can vary significantly based on the plant species, cultivar, geographical location, and stage of maturity.[1]

Table 1: Quantitative Occurrence of this compound in Various Natural Sources

| Natural Source | Scientific Name | Typical Concentration / Percentage | Reference(s) |

| Concord Grape Juice | Vitis labrusca | 0.14 - 3.50 mg/L (µg/mL) | [1] |

| Artificially Flavored Beverages | N/A | 0.35 - 16.6 µg/mL | [3][4] |

| Jasmine Absolute Oil | Jasminum officinale | 9.48% (relative peak area) | [5] |

| Jasmine Oil (India) | Jasminum officinale var. grandiflorum | 0.4% | [6] |

| Citrus Honey | Citrus spp. | 0.63 - 3.26 µg/g | [7] |

| Ylang-Ylang Oil | Cananga odorata | Component of essential oil (variable %) | [8][9] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.

Precursor Synthesis: From Chorismate to Anthranilate

The shikimate pathway culminates in the synthesis of chorismate, which serves as a critical branch-point metabolite. The first committed step towards this compound biosynthesis is the conversion of chorismate to anthranilate. This reaction is catalyzed by the enzyme anthranilate synthase (AS) , which transfers an amino group from glutamine to chorismate, releasing pyruvate (B1213749) in the process.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (134-20-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. scent.vn [scent.vn]

- 7. Development of an HS-SPME-GC method to determine the this compound in Citrus honeys [agris.fao.org]

- 8. dormer.com [dormer.com]

- 9. ScenTree - Ylang ylang oil I (CAS N° 8006-81-3) [scentree.co]

A Comprehensive Technical Guide to Methyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl anthranilate, a versatile organic compound with significant applications across various scientific disciplines. This document covers its fundamental chemical properties, toxicological profile, and detailed experimental protocols for its synthesis and analysis. Furthermore, it illustrates key biosynthetic pathways, offering valuable insights for researchers in metabolic engineering and drug development.

Chemical and Physical Properties

This compound (MA) is an ester of anthranilic acid. Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics for experimental design and application.

| Property | Value | Citations |

| CAS Number | 134-20-3 | [1][2][3][4][5][6][7] |

| IUPAC Name | methyl 2-aminobenzoate | [1][2][4][6][7] |

| Molecular Formula | C8H9NO2 | [1][2][5][6][7] |

| Molecular Weight | 151.16 g/mol | [5][8] |

| Appearance | Colorless to pale-yellow liquid or crystals with bluish fluorescence. | [8][9] |

| Odor | Grape-like | [8][9] |

| Melting Point | 24 °C (75.2 °F) | [3][10] |

| Boiling Point | 256 °C (492.8 °F) at 760 mmHg | [3][10] |

| Flash Point | 104 °C (219.2 °F) | [3][10] |

| Density | 1.168 g/cm³ | [3] |

| Vapor Pressure | 1 mmHg at 20 °C | [3][10] |

| Water Solubility | 2.9 g/L | [10] |

| Solubility | Soluble in ethanol (B145695) and ether. | [8][9] |

Toxicological Data

A summary of the toxicological data for this compound is presented below. This information is critical for safety assessment and handling in a laboratory or industrial setting.

| Toxicity Metric | Value | Species | Citations |

| LD50 Oral | 2910 mg/kg | Rat | [3][5][10] |

| LD50 Dermal | >5 g/kg | Rabbit | [3][10] |

| LC50 Fish | 9.12 mg/L/96 h | Lepomis macrochirus | [3][10] |

| EC50 Daphnia | 18.2 mg/L/48 h | Daphnia magna | [3][10] |

| Skin Irritation | Causes skin irritation. | [3][10] | |

| Eye Irritation | Causes serious eye irritation. | [3][10][11] |

Applications in Research and Development

This compound is a compound of interest in various fields due to its distinct properties and biological activities.

-

Flavor and Fragrance Industry: It is widely used for its grape-like scent and flavor in food, beverages, and cosmetics.[12][13]

-

Agrochemicals: It serves as an effective and environmentally safe bird repellent.[13][14]

-

Pharmaceuticals: It is an intermediate in the synthesis of various drugs, including antispasmodics and antihistamines.[13][14] It is also used as a flavoring agent in oral medications.[14]

-

Sunscreen Formulations: this compound is an FDA-approved UV filter that absorbs a broad spectrum of UV radiation and is used to boost the SPF of sunscreen products.[15]

-

Antimicrobial Research: Studies have shown its potential as an antifungal agent against various plant pathogens.[16]

Experimental Protocols

This section details methodologies for the microbial production and in vitro analysis of this compound, providing a practical guide for researchers.

Microbial Production of this compound in E. coli

Metabolically engineered Escherichia coli can be used for the fermentative production of this compound from glucose.[12] A synthetic pathway derived from plants is introduced into the microbial host.[12][17]

Key Steps:

-

Strain Engineering: An E. coli strain overproducing anthranilic acid (ANT), such as W3110 trpD9923, is used as the chassis.[17]

-

Pathway Construction: The gene encoding anthranilic acid methyltransferase (AAMT1) from a plant source like Zea mays is codon-optimized for E. coli and expressed in the engineered strain.[17]

-

Cultivation: The recombinant E. coli is cultured in a suitable medium with glucose as the carbon source.

-

Optimization of Production: To enhance the yield of this compound, several strategies can be employed:

-

In Situ Product Recovery: A two-phase extractive cultivation system can be established to mitigate product toxicity, where an organic solvent like tributyrin (B1683025) is used to continuously extract this compound from the culture medium.[12]

In Vitro Assay for this compound Detection

This protocol describes a method for the in vitro detection of this compound produced by enzymatic reactions.[18]

Reaction Mixture (100 µL):

-

100 mM HEPES buffer (pH 7.5)

-

2 mM EDTA (pH 8.0)

-

10% glycerol

-

25 µg of methyltransferase enzyme

-

1 mM anthranilate

-

2 mM S-adenosyl-L-methionine (SAM) to initiate the reaction

Procedure:

-

Combine all reaction components except SAM.

-

Overlay the mixture with 1 mL of hexanes to trap the volatile product.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction at 37°C for 1 hour.

-

Quench the reaction by vortexing.

-

For quantitative analysis, add a known concentration of an internal standard (e.g., 550 nM ethyl anthranilate) to the hexane (B92381) layer.

-

Analyze the hexane layer by Gas Chromatography-Mass Spectrometry (GC-MS).[18]

Biosynthetic Pathways and Workflows

The biosynthesis of this compound can be achieved through different pathways in various organisms. The following diagrams illustrate these processes.

Caption: Microbial production of this compound from glucose.

The diagram above illustrates the engineered metabolic pathway for producing this compound in microorganisms like E. coli and C. glutamicum.[12][17] Glucose is converted through the shikimate pathway to chorismate, a key intermediate. Chorismate is then converted to anthranilate. The final step involves the methylation of anthranilate by the enzyme Anthranilic Acid Methyltransferase 1 (AAMT1), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor, to yield this compound.[17]

Caption: Biosynthetic pathways of this compound in plants.

Plants have evolved different strategies for the biosynthesis of this compound. In plants like maize, citrus, and strawberry, a one-step pathway is utilized where an S-adenosyl-L-methionine (SAM)-dependent methyltransferase directly converts anthranilate to this compound.[18][19] In contrast, a two-step pathway has been proposed in Concord grapes (Vitis labrusca), which involves the activation of anthranilate to anthraniloyl-CoA by an anthranilate-CoA ligase, followed by the transfer of a methyl group from methanol catalyzed by an anthraniloyl-CoA:methanol acyltransferase.[20] However, recent research has also identified one-step anthranilate methyltransferases in wine grapes (Vitis vinifera).[19]

References

- 1. This compound, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. fishersci.com [fishersci.com]

- 4. 126325000 [thermofisher.com]

- 5. indenta.com [indenta.com]

- 6. This compound, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. News - this compound: A Versatile Compound for Spices, Medicines, and More [incheechem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. chemos.de [chemos.de]

- 12. pnas.org [pnas.org]

- 13. This compound [anshulchemicals.com]

- 14. This compound [anshulchemicals.com]

- 15. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: production and applications_Chemicalbook [chemicalbook.com]

- 17. Microbial production of this compound, a grape flavor compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. biorxiv.org [biorxiv.org]

- 20. jmb.or.kr [jmb.or.kr]

Spectroscopic Profile of Methyl Anthranilate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl anthranilate (MA), an aromatic ester widely used in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 7.81 | dd | H-6 (Aromatic) | CDCl₃ |

| 7.23 | ddd | H-4 (Aromatic) | CDCl₃ |

| 6.76 | d | H-3 (Aromatic) | CDCl₃ |

| 6.52 | ddd | H-5 (Aromatic) | CDCl₃ |

| 5.60 (broad) | s | -NH₂ (Amino) | CDCl₃ |

| 3.86 | s | -OCH₃ (Methyl) | CDCl₃ |

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 168.4 | C=O (Carbonyl) | CDCl₃ |

| 150.5 | C-2 (Aromatic, C-NH₂) | CDCl₃ |

| 134.3 | C-4 (Aromatic) | CDCl₃ |

| 131.3 | C-6 (Aromatic) | CDCl₃ |

| 116.6 | C-5 (Aromatic) | CDCl₃ |

| 116.1 | C-3 (Aromatic) | CDCl₃ |

| 110.1 | C-1 (Aromatic, C-C=O) | CDCl₃ |

| 51.5 | -OCH₃ (Methyl) | CDCl₃ |

Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound [2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3370 | Strong | N-H stretch (asymmetric & symmetric) |

| 3050 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1690 | Strong | C=O stretch (ester) |

| 1615, 1580 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (ester) |

| 1160 | Strong | C-N stretch |

| 750 | Strong | C-H bend (ortho-disubstituted) |

Data corresponds to analysis performed on a liquid film or between salt plates.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max) for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent |

| 248, 341 | log ε = 3.7 (for 341 nm) | Alcohol |

| 220, 249, 340 | Not specified | Not specified |

| 220, 248, 336 | Not specified | Not specified |

| ~252, ~335 | Not specified | Cyclohexane |

Note: The absorption maxima can vary slightly depending on the solvent used due to solvatochromic effects.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][6]

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not contain it, to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.[7]

-

The magnetic field is "shimmed" to achieve maximum homogeneity.

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. The signal, known as the Free Induction Decay (FID), is recorded.[7]

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[5]

Data Processing:

-

The acquired FID is converted from the time domain to the frequency domain via a Fourier Transform (FT).

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts (δ) are referenced to the TMS signal.

-

Integration of the ¹H NMR signals is performed to determine the relative ratios of protons.

IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or ZnSe) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[9]

-

A background spectrum of the empty crystal is collected.

-

A single drop of liquid this compound is placed directly onto the ATR crystal.

-

The sample spectrum is then recorded.

Instrumentation and Data Acquisition:

-

The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.[10]

-

The sample is irradiated with a broad range of infrared frequencies simultaneously.

-

The resulting interferogram is detected and recorded.

Data Processing:

-

A Fourier Transform is applied to the interferogram to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

The background spectrum is automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

-

The characteristic absorption bands are identified and assigned to specific molecular vibrations (stretching, bending) corresponding to the functional groups in this compound.

UV-Vis Spectroscopy Protocol

UV-Visible spectroscopy provides information about conjugated systems and electronic transitions within a molecule.[11][12][13]

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol) to a known concentration (e.g., 10⁻⁴ M).[14]

-

Serial dilutions are performed to obtain a series of solutions with decreasing concentrations.

-

The solvent used for dissolution also serves as the "blank" or reference.

Instrumentation and Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is used.[14]

-

Two quartz cuvettes (typically with a 1 cm path length) are filled, one with the blank solvent and the other with the this compound sample solution.

-

The blank cuvette is placed in the reference beam path, and the sample cuvette is placed in the sample beam path.

-

A baseline correction is performed using the blank solvent.

-

The absorbance of the sample is scanned over a specific wavelength range (e.g., 200-400 nm).

Data Processing:

-

The instrument generates a spectrum of absorbance versus wavelength.

-

The wavelengths of maximum absorbance (λ_max) are identified from the spectral plot.

-

If quantitative analysis is required, the Beer-Lambert law (A = εcl) can be used, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.

Visualization of Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(134-20-3) 13C NMR spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Experimental Design [web.mit.edu]

- 9. amherst.edu [amherst.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. ej-eng.org [ej-eng.org]

- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Methyl Anthranilate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of methyl anthranilate in a wide array of organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a workflow for assessing the solubility of this compound, offering valuable insights for its application in research, flavor and fragrance formulation, and pharmaceutical development.

Quantitative Solubility of this compound

The solubility of this compound varies significantly across different classes of organic solvents, a critical consideration for its application in various formulations and chemical processes. The data presented below, primarily at 20°C, has been compiled to provide a comparative overview.

High to Excellent Solubility

This compound exhibits high solubility in many common polar aprotic and polar protic solvents. This is attributed to its molecular structure, which includes an ester and an amino group, allowing for hydrogen bonding and dipole-dipole interactions.

| Solvent Class | Solvent Name | Solubility (g/L) at 20°C[1] |

| Amide | Dimethylformamide (DMF) | 793.49 |

| N,N-Dimethylacetamide (DMAc) | 752.68 | |

| N-Methyl-2-pyrrolidone (NMP) | 487.18 | |

| Sulfoxide (B87167) | Dimethyl sulfoxide (DMSO) | 1131.8 |

| Alcohol | Methanol | 333.92 |

| Ethanol | 180.58 | |

| n-Propanol | 121.37 | |

| Isopropanol | 99.18 | |

| n-Butanol | 94.45 | |

| tert-Butanol | 107.55 | |

| Benzyl alcohol | 104.71 | |

| Ketone | Acetone | 180.22 |

| Cyclohexanone | 174.39 | |

| 2-Butanone (MEK) | 169.52 | |

| 3-Pentanone | 168.79 | |

| Cyclopentanone | 247.5 | |

| Ether | Tetrahydrofuran (THF) | 252.76 |

| 1,4-Dioxane | 113.22 | |

| Ester | Methyl acetate | 109.41 |

| Methyl propionate | 141.58 | |

| Halogenated | Chloroform | 111.27 |

| Other | Pyridine | 340.37 |

| Acetic acid | 212.89 | |

| Acrylic acid | 263.87 | |

| gamma-Butyrolactone | 213.64 |

Moderate Solubility

A range of less polar or bulkier solvents demonstrate moderate solubility for this compound.

| Solvent Class | Solvent Name | Solubility (g/L) at 20°C[1] |

| Alcohol | Isobutanol | 66.66 |

| n-Pentanol | 61.51 | |

| Isopentanol | 60.02 | |

| n-Heptanol | 43.9 | |

| sec-Butanol | 76.44 | |

| tert-Amyl alcohol | 85.27 | |

| Ester | Ethyl acetate | 77.65 |

| Ethyl formate | 53.09 | |

| Isopropyl acetate | 33.17 | |

| n-Propyl acetate | 29.03 | |

| n-Butyl acetate | 23.13 | |

| Ether | Diethyl ether | 56.5 |

| Dipropyl ether | 56.5 | |

| Methyl tert-butyl ether (MTBE) | 36.92 | |

| Halogenated | Dichloromethane | 49.39 |

| 1,2-Dichloroethane | 81.79 | |

| Tetrachloromethane | 33.93 | |

| Chlorobenzene | 32.45 | |

| Nitrile | Acetonitrile | 153.14 |

| Other | Propylene glycol | Soluble[2][3] |

| Ethylene glycol | 71.76 |

Low to Insoluble

This compound has limited solubility in nonpolar solvents like hydrocarbons and is reported to be insoluble in paraffin (B1166041) oil and glycerin.[2][3][4]

| Solvent Class | Solvent Name | Solubility (g/L) at 20°C[1] |

| Hydrocarbon | Toluene | 21.15 |

| Cyclohexane | 2.2 | |

| n-Heptane | 6.23 | |

| n-Hexane | 2.43 | |

| Halogenated | 1,2-Dichlorobenzene | 12.43 |

| 1,2,4-Trichlorobenzene | 27.0 | |

| Oil | Paraffin oil | Insoluble[2][3][4] |

| Polyol | Glycerin | Insoluble |

Experimental Protocols for Solubility Determination

A standardized and rigorous methodology is crucial for obtaining accurate and reproducible solubility data. The following section outlines a general experimental protocol based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement.[5]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing the system to reach thermodynamic equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound: High purity (≥98%)

-

Solvents: Analytical or HPLC grade

-

Equipment:

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Experimental Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 20°C or 25°C). Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For more effective separation, the samples can be centrifuged.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Accurately weigh the collected saturated solution.

-

Dilute the sample with a suitable solvent (often the same solvent used for the solubility test or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.[6][7]

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, g/L, mol/L) based on the measured concentration and the dilution factor.

Visualization of Experimental and Logical Workflows

General Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

Logical Flow for Solvent Selection in Formulation

The choice of solvent is a critical step in the development of products containing this compound. The following diagram outlines a logical approach to solvent selection based on key parameters.

Caption: Decision process for solvent selection in formulations.

References

- 1. scent.vn [scent.vn]

- 2. This compound CAS#: 134-20-3 [m.chemicalbook.com]

- 3. This compound | 134-20-3 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. CN104007203A - Method for measuring this compound in spicery - Google Patents [patents.google.com]

- 7. Liquid chromatographic determination of this compound in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

Derivatives of Methyl anthranilate and their potential uses

An In-depth Technical Guide to the Derivatives of Methyl Anthranilate and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of several key classes of this compound derivatives, focusing on their synthesis, biological activity, and potential applications in drug discovery and development. The information presented is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and related disciplines.

Introduction

This compound, an ester of anthranilic acid, is a versatile scaffold in organic synthesis. Its inherent structural features—an aromatic ring, an amino group, and a methyl ester—provide multiple points for chemical modification, leading to a diverse array of derivatives.[1] The anthranilate core is a recognized pharmacophore present in various biologically active compounds and approved drugs.[2] This has spurred significant research into the synthesis and evaluation of novel this compound analogs for a range of therapeutic targets, including cancer, inflammation, and microbial infections.[2][3][4] This guide will delve into the technical details of three prominent classes of these derivatives: Organodiselenide Hybrids, Schiff Bases, and Quinazolinones.

Organodiselenide-Tethered this compound Hybrids

The strategic incorporation of selenium into organic molecules is a validated approach in medicinal chemistry to enhance biological activity. Organoselenium compounds, particularly those linked to an anthranilate framework, have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[2][5][6]

Biological Activity and Quantitative Data

Novel organodiselenide hybrids of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable example is Methyl 2-amino-5-(methylselanyl) benzoate (B1203000) (referred to as OSe 14 in some studies), which has shown potent activity.[2][5] The antiproliferative activities are often more pronounced in liver cancer (HepG2) cells compared to breast cancer (MCF-7) cells.[2]

| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (Adriamycin) IC50 (µM) |

| OSe 14 | HepG2 | 3.57 ± 0.1 | 4.50 ± 0.2 |

| OSe 5 | HepG2 | 7.08 ± 0.6 | 4.50 ± 0.2 |

| OSe 15 | HepG2 | 6.48 ± 0.4 | 4.50 ± 0.2 |

| OSe 4 | HepG2 | 11.21 ± 1.0 | 4.50 ± 0.2 |

| OSe 6 | HepG2 | 16.22 ± 1.2 | 4.50 ± 0.2 |

| Table 1: In Vitro Anticancer Activity of Organodiselenide-Tethered this compound Derivatives.[2] |

In addition to anticancer properties, these compounds exhibit significant antimicrobial and antioxidant activities.[5][6]

| Compound ID | S. aureus (IA%) | E. coli (IA%) | C. albicans (IA%) | DPPH Scavenging (%) | ABTS Scavenging (%) |

| OSe 14 | 90.5 | 91.3 | 100 | 96 | 91 |

| OSe 5 | - | - | - | 92 | 86 |

| Table 2: Antimicrobial and Antioxidant Activity of Key Organodiselenide Derivatives. (IA% = Inhibition Area Percentage).[5][6] |

Experimental Protocols

This protocol outlines a common method for introducing a selenocyanate (B1200272) group onto the this compound scaffold.[2][7]

Materials:

-

Methyl 2-aminobenzoate (B8764639)

-

Selenium dioxide

-

Appropriate solvents (e.g., methanol)

Procedure:

-

Triselenium dicyanide is prepared in situ from the reaction of malononitrile (1.2 equivalents) and selenium dioxide (2.4 equivalents) in a suitable solvent.

-

Methyl 2-aminobenzoate (1 equivalent) is added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified duration (e.g., 2-4 hours) until completion, monitored by Thin Layer Chromatography (TLC).

-

The crude product is isolated by filtration and purified, typically by column chromatography on silica (B1680970) gel, to yield the reddish solid product.[7]

-

Characterization is performed using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm the structure.[2][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5×10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted with media to various concentrations. The cells are then treated with these concentrations and incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viability versus the compound concentration.

Visualization of Synthetic Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Biological activity of some Schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methyl Anthranilate: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anthranilate (MA), the methyl ester of anthranilic acid, is an organic compound with the chemical formula C₈H₉NO₂.[1] While widely recognized for its characteristic grape-like aroma, which has led to its extensive use in the flavor and fragrance industries, its role in organic synthesis is far more profound.[2][3] Possessing both an amine and an ester functional group on an aromatic ring, this compound serves as a versatile and highly valuable precursor for the synthesis of a diverse array of complex molecules and heterocyclic scaffolds.[4][5] This guide provides a detailed technical overview of its core applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, complete with quantitative data, experimental protocols, and process visualizations.

Role in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[6] Its unique structure allows for the construction of various heterocyclic systems that form the core of many drug classes.

Synthesis of Quinazolinones

The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7] this compound serves as a readily available starting material for the efficient synthesis of 4(3H)-quinazolinones. A common method involves the reaction of this compound with secondary amides, often promoted by a condensing agent like trimethylsilyl (B98337) polyphosphate (PPSE), to achieve good to excellent yields.[8][9]

Caption: Reaction pathway for the synthesis of 4(3H)-Quinazolinones.

Table 1: Synthesis of Quinazolin-4-one from this compound

| Reactant 2 | Catalyst / Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Formamide | Acetic Acid, Base | - | 89.1 | [10] |

| Secondary Amides | PPSE | - | Good to Excellent |[9] |

Experimental Protocol: Synthesis of Quinazolin-4-one [10]

-

Combine this compound (1 equivalent) and formamide.

-

Add acetic acid and a base (e.g., an alkali metal carbonate) to the reaction mixture to act as catalysts.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude quinazolin-4-one.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant effects. A powerful and convergent strategy for synthesizing diverse 1,4-benzodiazepine (B1214927) scaffolds utilizes this compound as the amine component in an Ugi four-component reaction (Ugi-4CR).[11] This is followed by a deprotection step and subsequent intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. This Ugi-Deprotection-Cyclization (UDC) strategy allows for rapid access to complex and novel drug-like molecules.[11]

Caption: Workflow for 1,4-Benzodiazepine synthesis via the UDC strategy.

Table 2: Synthesis of 1,4-Benzodiazepine Scaffolds via UDC Strategy [11]

| Scaffold | Ugi Reaction Time | Cyclization Conditions | Overall Yield (2 steps) |

|---|---|---|---|

| 6 | 2 days (rt) | DCE (10% TFA), 40 °C, overnight | 65-91% |

| 9 | 30 min (microwave, 100°C) | DCE (10% TFA), 40 °C, overnight | 55-88% |

| 16 | 2 days (rt) | DCE (10% TFA), 40 °C, overnight | 60-85% |

(rt = room temperature, DCE = 1,2-dichloroethane (B1671644), TFA = trifluoroacetic acid)

Experimental Protocol: General Procedure for 1,4-Benzodiazepine Synthesis [11]

-

Ugi Reaction: To a solution of Boc-glycinal (1 eq) in methanol (B129727) (MeOH), add the carboxylic acid (1 eq), this compound (1 eq), and the isocyanide (1 eq). Stir the mixture at room temperature for 48 hours or heat using microwave irradiation (100 °C, 30 min).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297), wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Deprotection and Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA). Heat the solution at 40 °C overnight.

-

Purification: After cooling, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired 1,4-benzodiazepine.

Synthesis of Acridones

Acridone (B373769) alkaloids are a class of nitrogen-containing heterocyclic compounds that possess significant biological activities, including antimicrobial and anticancer properties.[12] The synthesis of the acridone core often proceeds via an N-arylanthranilic acid intermediate, which can be prepared from this compound. The subsequent intramolecular cyclization, typically catalyzed by acids like polyphosphoric acid (PPA) or sulfuric acid, yields the 9-acridone structure.

Table 3: Microwave-Assisted Synthesis of 9-Acridone Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| o-Chlorobenzoic acid | Aniline (B41778) | Zinc Chloride | 4 | 95 |

| o-Chlorobenzoic acid | 4-Methylaniline | Zinc Chloride | 6 | 91 |

Experimental Protocol: Microwave-Assisted Synthesis of 9-Acridone

-

In a 100 mL beaker, thoroughly mix o-chlorobenzoic acid (0.005 mol), aniline (0.005 mol), and zinc chloride catalyst.

-

Irradiate the mixture in a microwave oven at a power output of 160W. Monitor the reaction progress every 30 seconds by TLC.

-

After completion (typically 4-6 minutes), pour the hot reaction mixture into boiling water to precipitate the product.

-

Filter the precipitate and boil it for five minutes in a sodium carbonate solution to remove any unreacted acidic starting material.

-

Filter the solid again, wash thoroughly with water, and dry.

-

Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (70:30) mixture as the eluent.

Role in Fragrance & Flavor Synthesis

This compound's inherent fruity-floral scent makes it a direct component in perfumery, but it also serves as a precursor to other valuable aroma chemicals.[13]

Synthesis of Schiff Bases

This compound readily reacts with aldehydes to form Schiff bases, which are themselves important fragrance compounds.[1] The most well-known example is Aurantiol, produced by combining this compound with hydroxycitronellal, which has a sweet, floral, orange-blossom character.[5]

Synthesis of Methyl N-methylanthranilate

N-methylation of this compound produces Methyl N-methylanthranilate, a compound with a distinct grape-like flavor used in the food and fragrance industry.[14] A common industrial method is reductive alkylation using formaldehyde (B43269) in the presence of a hydrogenation catalyst, which is preferred over classic methylation with agents like dimethyl sulfate (B86663) to avoid over-methylation.[5][15]

Caption: Experimental workflow for the synthesis of Methyl N-methylanthranilate.

Experimental Protocol: Synthesis of Methyl N-methylanthranilate via Reductive Alkylation [14][15]

-

Dissolution: In a reaction vessel suitable for hydrogenation under pressure, dissolve this compound in a water-miscible solvent such as methanol.

-

Addition of Reagents: Add the hydrogenation catalyst (e.g., 5% Palladium on carbon) and the formaldehyde solution to the vessel.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to the required pressure. Stir the mixture vigorously while maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the solution with saturated sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure methyl N-methylanthranilate.

Other Synthetic Applications

Agrochemicals

This compound acts as an intermediate in the synthesis of various agrochemicals, including pesticides.[16] Furthermore, its inherent properties make it an effective and environmentally safe bird repellent, used to protect fruit crops from damage.[6][17]

Benzyne Formation

In organic synthesis, this compound can be used as a stable and convenient precursor to generate benzyne, a highly reactive and valuable intermediate. This is achieved through the diazotization of the amine group using sodium nitrite (B80452) in the presence of acid. The resulting diazonium salt is unstable and readily eliminates nitrogen and carbon dioxide to form benzyne, which can be trapped in situ for use in Diels-Alder reactions or other cycloadditions.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (134-20-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. nbinno.com [nbinno.com]

- 4. News - this compound: A Versatile Compound for Spices, Medicines, and More [incheechem.com]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. This compound [anshulchemicals.com]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]

- 11. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fraterworks.com [fraterworks.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. The grape scent compound Methyl anthranilate_Chemicalbook [chemicalbook.com]

The Photophysical Landscape of Methyl Anthranilate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anthranilate (MA), a naturally occurring ester of anthranilic acid, is widely recognized for its characteristic grape-like aroma, leading to its extensive use in the flavor and fragrance industries.[1][2] Beyond its sensory attributes, MA possesses intriguing photophysical properties that have garnered significant scientific interest, particularly in the context of its application as a UV-A sunscreen agent and its role in photochemical reactions.[3][4][5] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing its absorption and emission characteristics, excited-state dynamics, and the experimental methodologies used for their investigation.

Core Photophysical Properties

This compound exhibits a strong absorption in the UV-A region of the electromagnetic spectrum, a property that underpins its use as a sunscreen agent.[6][7][8][9] Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can relax through several pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. A notable characteristic of MA is its bright blue-violet fluorescence.[1][10]

Quantitative Photophysical Data

The photophysical parameters of this compound are significantly influenced by its local environment, particularly the polarity and hydrogen-bonding capability of the solvent.[11][12][13] The following tables summarize key quantitative data gathered from various studies.

Table 1: Absorption and Emission Properties of this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) | Reference(s) |

| Cyclohexane | ~330 | - | [14] |

| Ethanol | - | 390-405 | [11] |

| Gas Phase | 346.6 (S₀-S₁ origin) | - | [6][7][8][9] |

| Various Solvents | 288, 325 | ~400 | [4][5] |

Table 2: Fluorescence Quantum Yields and Lifetimes of this compound

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |

| Ethanol | 0.64 ± 0.06 | - | [11] |

| Various Solvents | 0.376 - 0.549 | - | [15] |

| Gas Phase | - | 27 | [6][7][8][9] |

Table 3: Triplet State and Singlet Oxygen Generation Properties of this compound

| Property | Value | Solvent/Conditions | Reference(s) |

| Phosphorescence Emission Maximum | 445 nm | Low-temperature glasses | [11] |

| Phosphorescence Lifetime | 2.5 s | Low-temperature glasses | [11] |

| Triplet State Absorption Maxima | 480 nm | Various solvents | [11] |

| Triplet State Lifetime | 26-200 µs | Various solvents | [11] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.09 - 0.12 | Various solvents | [11] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.13 ± 0.02 | - | [15] |

Experimental Protocols

The characterization of the photophysical properties of this compound relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).

-

Serial Dilutions: Perform a series of dilutions to obtain solutions with concentrations in the range that gives absorbance values between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorption spectrum of each diluted solution over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis: Plot absorbance at the wavelength of maximum absorption (λ_max) against concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

-